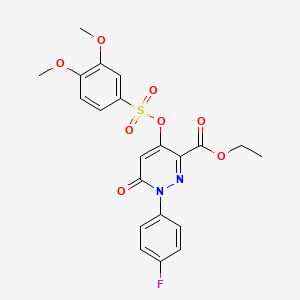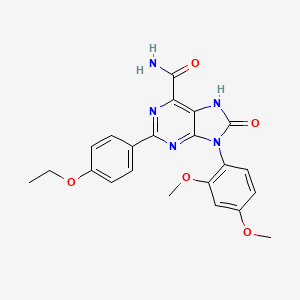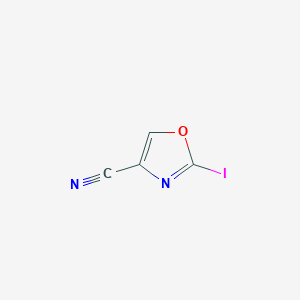
2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime” is a chemical compound with the molecular formula C19H13Cl3N2OS and a molar mass of 423.74 . It’s used in scientific research due to its unique properties.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results .Scientific Research Applications
Synthesis and Chemiluminescence
- The compound has been explored in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which are chemically stable and show base-induced chemiluminescence (Watanabe et al., 2010).
Synthesis of Aromatic Diketoximes and Complexes
- It has potential use in the synthesis of simple and complex polyesters and polypyrroles, as well as in forming complexes with nickel salts. Oximes with complex aromatic substituents are used in fine organic synthesis, and their versatile biological activity is recognized in the preparation of various drugs (Musaev et al., 2020).
Radical Cyclization in Heterocycle Synthesis
- A method involving sulfanyl radical addition-cyclization of oxime ethers and hydrazones for the synthesis of cyclic β-amino acids has been developed. This process is crucial in the practical synthesis of certain amino acids (Miyata et al., 2002).
Antibacterial Activity
- Certain amino-heterocyclic compounds coupled with oxime-ether groups have shown potential antibacterial activities, indicating their relevance in pharmaceutical applications (Hu et al., 2006).
Synthesis of Constrained Amino Acids
- The compound is involved in the synthesis of conformationally constrained, masked cysteines and amino cyclopropanecarboxylic acid derivatives, showcasing its significance in the development of novel amino acids (Clerici et al., 1999).
Catalytic Oxidation of Alcohols
- Oxo-rhenium complexes, using a sulfoxide as an oxidant agent, efficiently catalyze the oxidation of alcohols, with the compound playing a role in this process (Sousa et al., 2013).
Synthesis and Pharmacological Evaluation
- Its derivatives have been synthesized, evaluated for antibacterial activity, and analyzed for cytotoxicity, indicating its importance in the development of new antibacterial agents (Siddiqui et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2OS/c20-15-5-7-17(8-6-15)26-19-13(2-1-9-23-19)11-24-25-12-14-3-4-16(21)10-18(14)22/h1-11H,12H2/b24-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPMEJCDEHRSFF-BHGWPJFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C=NOCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)/C=N/OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N-dimethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2463568.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2463570.png)
![N-(2,4-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2463571.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2463577.png)


![3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2463581.png)
amine](/img/structure/B2463582.png)
